5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that features a combination of aromatic rings, piperazine, pyridine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Piperazine ring formation: The piperazine ring can be introduced via nucleophilic substitution reactions.
Pyridine ring attachment: The pyridine ring is often introduced through cross-coupling reactions such as Suzuki or Heck coupling.
Oxadiazole ring formation: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole
- 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[2-[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]pyridin-3-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-31-19-7-4-17(5-8-19)23-27-25(34-28-23)20-3-2-10-26-24(20)30-13-11-29(12-14-30)18-6-9-21-22(15-18)33-16-32-21/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLQNQNODIGRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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